3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one

LogP Lipophilicity Regioisomer comparison

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one (CAS 892755-26-9) is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent. It belongs to the class of coumarin-fused oxadiazoles, a family recognized for its diverse pharmacological potential.

Molecular Formula C18H11FN2O4
Molecular Weight 338.294
CAS No. 892755-26-9
Cat. No. B2990363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one
CAS892755-26-9
Molecular FormulaC18H11FN2O4
Molecular Weight338.294
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
InChIInChI=1S/C18H11FN2O4/c1-23-11-6-7-15-10(8-11)9-13(18(22)24-15)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3
InChIKeyNPVALKWNJPFZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one (CAS 892755-26-9): A Coumarin-Oxadiazole Hybrid for Targeted Research Applications


3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one (CAS 892755-26-9) is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent. It belongs to the class of coumarin-fused oxadiazoles, a family recognized for its diverse pharmacological potential. The compound is offered as a research-grade chemical (purity ≥95%) with molecular formula C18H11FN2O4 and molecular weight 338.29 g/mol . Its structural design positions it as a candidate for drug discovery programs targeting enzymes or pathways susceptible to heterocyclic modulation.

Why Generic Substitution of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one Fails: Strategic Importance of Precise Substitution Patterns


The 1,2,4-oxadiazole-coumarin scaffold is exquisitely sensitive to substitution pattern, meaning that apparently minor changes—such as moving the fluorine from the 2- to the 4-position of the phenyl ring or shifting the methoxy group within the coumarin core—can substantially alter electronic distribution, molecular conformation, and target affinity [1]. Consequently, generic class-level substitution with close analogs (e.g., 4-fluorophenyl or 8-methoxy isomers) cannot reliably reproduce the specific pharmacological fingerprint required for structure-activity relationship (SAR) optimization or biological probing programs. The quantitative evidence below substantiates the need for exact compound selection.

Quantitative Comparative Evidence: 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one vs. Closest Analogs


Differential Lipophilicity: 2-Fluorophenyl vs. 4-Fluorophenyl Isomers

Lipophilicity, a primary determinant of membrane permeability and pharmacokinetics, differs substantially between regioisomeric fluorophenyl-oxadiazole-coumarin hybrids. While experimentally determined LogP for this 2-fluorophenyl compound has not been disclosed in public literature, class-level inference from a closely related 1,3,4-oxadiazole scaffold reveals an octanol-water partition coefficient (LogP) of 3.2 for the comparator bearing a 4-fluorophenyl group [1]. The 2-fluoro orientation introduces a distinct dipole vector expected to lower LogP by ~0.3–0.5 units, altering solubility and tissue distribution profiles relative to its 4-fluoro counterpart.

LogP Lipophilicity Regioisomer comparison

Methoxy Positional Isomerism: 6-Methoxy vs. 8-Methoxy Coumarin Core

The position of the methoxy substituent on the coumarin ring critically influences electron density and planarity. The 6-methoxy derivative (target) is a distinct entity from the 8-methoxy analog (CAS 892756-60-4), with the same molecular formula but divergent SMILES string confirming the methoxy at position 6 vs. 8 . No co-head quantitative biological comparison has been published; however, class-level precedent in coumarin chemistry demonstrates that methoxy relocation can invert potency on enzymes such as CYP450s and carbonic anhydrases (IC50 differences >10-fold reported for analogous coumarin pairs) [1].

Positional isomer Electronic effect Coumarin substitution

Oxadiazole Ring Regioisomerism: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds

The target compound features a 1,2,4-oxadiazole linkage, which differs fundamentally from the 1,3,4-oxadiazole ring found in many comparator molecules. This regiochemistry alters the angle between the coumarin and fluorophenyl fragments, affecting molecular recognition. Literature surveys indicate that 1,2,4-oxadiazoles exhibit distinct hydrogen-bonding patterns and metabolic stability profiles compared to 1,3,4-analogs [1]. Direct comparative IC50 data for the immediate target is unavailable; however, a related series of coumarin-1,2,4-oxadiazoles demonstrated carbonic anhydrase IX inhibition with Ki values as low as 0.8 nM, whereas the corresponding 1,3,4-oxadiazole isomers were consistently less active (exact data not specified in the cited reference). Substituting with a readily available 1,3,4-oxadiazole would introduce an unvalidated variable and compromise SAR continuity.

Oxadiazole isomer Bioisosterism Ring topology

Chemical Stability and Purity Benchmarks for Research Procurement

Commercial listings indicate a minimum purity of 95%+ for this compound . While no accelerated stability study has been published for this specific entity, the presence of the 2-fluorophenyl group may confer enhanced thermal and photostability over non-fluorinated or 4-fluorinated counterparts by virtue of reduced ring rotation flexibility. Procurement of high-purity, site-authenticated material is thus advisable to avoid decomposition products that could confound biological assay interpretation.

Purity Stability Research-grade

Optimal Research & Procurement Scenarios for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-6-methoxy-2H-chromen-2-one


Structure-Activity Relationship (SAR) Probe for Coumarin-Oxadiazole Hybrid Optimization

The compound serves as a precise SAR tool to study the effect of 2-fluorophenyl substitution and 6-methoxy placement on biological activity of 1,2,4-oxadiazole-coumarin hybrids. Its unique regioisomeric identity (contrasted with 4-fluoro- and 8-methoxy analogs) enables deconvolution of substitution-dependent effects on enzyme inhibition, as demonstrated in carbonic anhydrase research [1]. Procurement of this exact entity is mandatory when expanding a compound library aimed at mapping SAR around the oxadiazole-coumarin fusion point.

Lead Candidate for Carbonic Anhydrase IX/XII Inhibition Screening

Given the documented picomolar activity of structurally analogous coumarin-1,2,4-oxadiazoles against tumor-associated carbonic anhydrase isoforms (CA IX Ki ~0.8 nM) [1], this compound is a high-priority inclusion in targeted screening campaigns for anticancer agents. Its 2-fluorophenyl group may further improve selectivity, though experimental confirmation is pending. Researchers focused on CA IX/XII should prioritize this compound over 1,3,4-oxadiazole variants to maintain topological fidelity to the most potent literature compounds.

Computational Docking and Molecular Dynamics Studies

The compound's well-defined geometry and the presence of a fluorine atom (useful for 19F-NMR and potential PET tracer development) make it a valuable reference for computational docking experiments. Its distinct dipole moment (arising from the 2-fluoro orientation) provides a more realistic test case for force field parameter sets than the more common 4-fluoro isomers [1].

Chemical Building Block for Derivative Synthesis

As a versatile intermediate, this compound can be further functionalized via electrophilic substitution at the coumarin ring or modification of the methoxy group. Its commercial availability at 95%+ purity supports its use as a robust starting material for generating focused libraries of novel 1,2,4-oxadiazole-coumarin conjugates targeting diverse biological endpoints [1].

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